N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
Description
The target compound, N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide, is a heterocyclic acetamide derivative featuring:
- A 2-chlorobenzyl group attached to the acetamide nitrogen.
- A thioether linkage connecting the acetamide to a 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline core. This structure combines a triazole-fused quinoxaline system with a sulfur-containing side chain, which may enhance binding affinity in biological systems due to π-π stacking and hydrophobic interactions .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-12-23-24-18-19(22-15-8-4-5-9-16(15)25(12)18)27-11-17(26)21-10-13-6-2-3-7-14(13)20/h2-9H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJNVWOOQUKNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with various thioketones and triazole derivatives. The resulting structure features a triazoloquinoxaline moiety, which is known for its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazoloquinoxaline structure. For instance, a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives were tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound this compound demonstrated notable cytotoxicity with IC50 values comparable to existing chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.12 |
| This compound | HepG2 | 6.29 |
The mechanism of action for this compound involves inhibition of key signaling pathways associated with tumor growth and angiogenesis. Notably, it has been shown to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis. This inhibition leads to reduced proliferation and migration of cancer cells .
Microbial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity. Research indicates that similar triazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds within the same class as this compound:
- Study on Anticancer Activity : A study published in Molecules evaluated several triazole derivatives for their anticancer properties against MCF-7 and HepG2 cell lines. The results indicated that modifications on the triazole ring significantly affected cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Efficacy : Research highlighted in patents has shown that related triazole compounds possess strong antimicrobial properties against a range of pathogens. These findings suggest potential applications in agricultural settings for crop protection .
Comparison with Similar Compounds
N-(4-Chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
N-(2-Chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- Key Differences: Replacement of the quinoxaline core with a pyrimidine ring. A 7-oxo group in the triazolopyrimidine system.
- Molecular Properties :
- Significance: The smaller pyrimidine ring reduces molecular complexity and may influence metabolic stability compared to quinoxaline derivatives.
N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c)
- Key Differences: Thiazole ring instead of triazoloquinoxaline. Inclusion of a morpholinoethoxy side chain.
- Synthesis :
- Physical Data :
Structural and Functional Analysis
Q & A
Q. What are the standard synthetic routes for preparing N-(2-chlorobenzyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide?
Methodological Answer: The synthesis typically involves coupling a thiol-containing [1,2,4]triazoloquinoxaline intermediate with a chlorobenzyl-substituted acetamide precursor. For example:
- Step 1: Prepare the 1-methyl[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol intermediate via cyclization of substituted quinoxaline derivatives with thiourea or thioacetamide under acidic conditions .
- Step 2: React the thiol intermediate with N-(2-chlorobenzyl)-2-chloroacetamide in a nucleophilic substitution reaction. Use polar aprotic solvents (e.g., DMF) and a base (e.g., triethylamine) to facilitate thioether bond formation. Yields may vary (21–33% for analogous compounds) depending on substituent steric effects .
- Purification: Recrystallization from ethanol-DMF mixtures or column chromatography is recommended .
Q. How is structural confirmation of this compound achieved?
Methodological Answer:
- 1H/13C NMR: Key signals include the methyl group on the triazoloquinoxaline ring (δ ~2.5–3.0 ppm for CH3) and the thioacetamide’s methylene protons (δ ~3.8–4.2 ppm). Aromatic protons from the chlorobenzyl and quinoxaline moieties appear between δ 7.0–8.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the triazoloquinoxaline core .
- X-ray Crystallography: For definitive confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly the thioether linkage and planarity of the heterocyclic system .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer: Contradictions in cytotoxicity or enzyme inhibition data may arise from subtle structural variations. For example:
- Case Study: In [1,2,4]triazolo[4,3-a]quinoxaline derivatives, replacing a chlorine substituent with fluorine can alter DNA intercalation efficiency, leading to divergent IC50 values .
- Resolution Steps:
- Dose-Response Validation: Re-test compounds under standardized conditions (e.g., consistent cell lines, ATP-based viability assays).
- Computational Modeling: Use molecular docking to compare binding affinities for targets like Topoisomerase II.
- Metabolic Stability Assays: Assess if discrepancies arise from differential cytochrome P450 metabolism .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced Topoisomerase II inhibition?
Methodological Answer: Key SAR insights for triazoloquinoxaline-acetamide hybrids:
- Triazoloquinoxaline Core: Planarity and electron-withdrawing groups (e.g., Cl, F) at position 4 improve DNA intercalation .
- Thioether Linkage: Replacing sulfur with oxygen reduces cytotoxicity, suggesting the thioether is critical for target engagement .
- Chlorobenzyl Group: Substituents at the ortho position (e.g., 2-Cl) enhance lipophilicity and blood-brain barrier penetration in murine models .
Optimization Strategy: Introduce a morpholinoethoxy group (as in , compound 8c) to improve solubility without compromising activity .
Q. What analytical techniques are critical for assessing purity and stability during formulation studies?
Methodological Answer:
- HPLC-PDA: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities ≤0.1%. Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition temperatures >200°C suggest suitability for solid dosage forms .
- Dissolution Testing: Simulate gastrointestinal pH (1.2–6.8) to evaluate release kinetics of encapsulated forms .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of triazoloquinoxaline derivatives?
Methodological Answer: Conflicts may arise from assay variability or off-target effects. For example:
- Example Conflict: A compound may show IC50 = 2 µM in HeLa cells but no activity in HepG2 cells.
- Resolution Workflow:
- Transcriptomic Profiling: Compare expression levels of TopoII and apoptosis regulators (e.g., Bcl-2) across cell lines.
- Combination Studies: Test synergism with standard chemotherapeutics (e.g., doxorubicin) to identify context-dependent mechanisms .
- In Vivo Validation: Use xenograft models to confirm target engagement and toxicity thresholds .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
